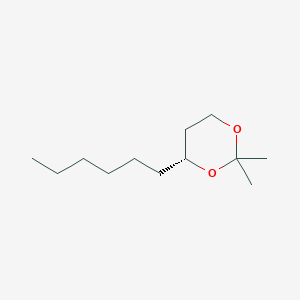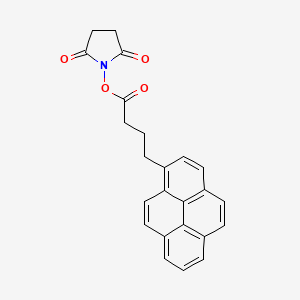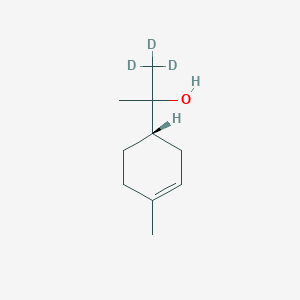
Bromo-NNC13-8241
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo-NNC13-8241 is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. It is known for its role as a potent inhibitor of the sodium-calcium exchanger, which has implications in various biological systems.
Vorbereitungsmethoden
The synthesis of Bromo-NNC13-8241 involves several steps, typically starting with the bromination of an aromatic compound. One common method involves the use of bromobenzene in dry carbon disulfide, followed by the addition of anhydrous aluminum chloride and acetic anhydride. The reaction mixture is then refluxed and subsequently worked up to isolate the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
Bromo-NNC13-8241 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other organic molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bromo-NNC13-8241 has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various coupling reactions.
Biology: Its role as a sodium-calcium exchanger inhibitor makes it valuable in studying cellular processes and signaling pathways.
Medicine: The compound has shown promise in the treatment of heart failure and neurological disorders, with ongoing clinical trials exploring its therapeutic potential.
Industry: It is used in manufacturing processes to improve product quality and efficiency, although health and safety considerations are important.
Wirkmechanismus
The primary mechanism of action of Bromo-NNC13-8241 involves the inhibition of the sodium-calcium exchanger. This inhibition affects the balance of sodium and calcium ions within cells, which can influence various cellular functions and signaling pathways. The molecular targets and pathways involved are still being studied, but the compound’s effects on ion transport are well-documented.
Vergleich Mit ähnlichen Verbindungen
Bromo-NNC13-8241 can be compared to other sodium-calcium exchanger inhibitors, such as:
Benzofuran derivatives: These compounds also exhibit inhibitory effects on ion exchangers and have similar applications in medicine and biology.
N-bromosuccinimide derivatives: These compounds are used in similar substitution and coupling reactions, but they may differ in their reactivity and selectivity.
The uniqueness of this compound lies in its specific inhibitory action on the sodium-calcium exchanger, which makes it particularly valuable for studying ion transport and related biological processes.
Eigenschaften
CAS-Nummer |
106937-64-8 |
|---|---|
Molekularformel |
C17H14BrN5O2 |
Molekulargewicht |
400.23 |
Reinheit |
>98% |
Synonyme |
3-(5-cyclopropyl-1,2,4-oxadiazo-3-yl)-7-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]-benzodiazepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








